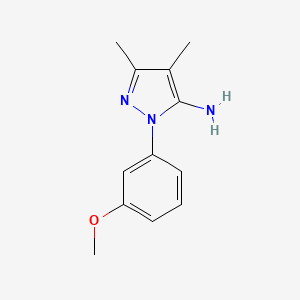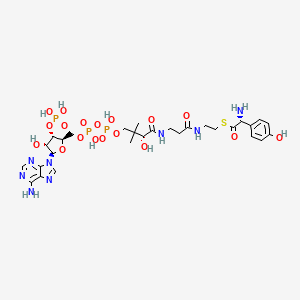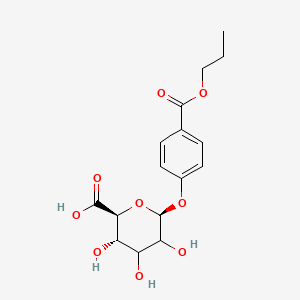
Propyl Paraben 4-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl Paraben 4-Glucuronide is a metabolite of propyl paraben, a compound commonly used as a preservative in cosmetics, pharmaceuticals, and food products. This metabolite is formed through the process of glucuronidation, a major metabolic pathway for xenobiotic and endobiotic compounds. This compound is of significant interest in toxicology and environmental studies as it serves as a key indicator in research exploring the biotransformation of parabens .
準備方法
Synthetic Routes and Reaction Conditions
Propyl Paraben 4-Glucuronide can be synthesized through the enzymatic glucuronidation of propyl paraben. This process typically involves the use of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction. The reaction mixture is continuously monitored and optimized to ensure maximum yield and purity of the product. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
化学反応の分析
Types of Reactions
Propyl Paraben 4-Glucuronide primarily undergoes hydrolysis reactions. These reactions can be catalyzed by enzymes such as β-glucuronidase, which cleaves the glucuronide moiety, releasing the parent compound, propyl paraben .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous solutions at a neutral pH. Enzymatic hydrolysis is often preferred due to its specificity and efficiency. Common reagents used in these reactions include β-glucuronidase and buffer solutions to maintain the desired pH .
Major Products Formed
The major product formed from the hydrolysis of this compound is propyl paraben. This reaction is significant in the context of toxicology and environmental studies as it helps in understanding the fate and transformation of parabens in biological systems .
科学的研究の応用
Propyl Paraben 4-Glucuronide has several scientific research applications:
Toxicology: It is used to study the metabolism and biotransformation of parabens in biological systems.
Environmental Studies: The compound is used to trace the fate of parabens in water treatment facilities and ecosystems.
Analytical Chemistry: this compound is used in the development of analytical methods to detect and quantify the presence of propyl paraben and its metabolites in biological samples.
作用機序
Propyl Paraben 4-Glucuronide exerts its effects primarily through its role as a metabolite of propyl paraben. The glucuronidation process, facilitated by UDP-glucuronosyltransferase, transforms propyl paraben into its glucuronide conjugate, making it more water-soluble and easier to excrete from the body. This process is crucial for the detoxification and elimination of parabens from biological systems .
類似化合物との比較
Similar Compounds
- Methyl Paraben 4-Glucuronide
- Ethyl Paraben 4-Glucuronide
- Butyl Paraben 4-Glucuronide
Uniqueness
Propyl Paraben 4-Glucuronide is unique due to its specific metabolic pathway and the role it plays in the biotransformation of propyl paraben. While other paraben glucuronides share similar metabolic processes, the specific structure and properties of this compound make it a distinct compound of interest in toxicology and environmental studies .
特性
分子式 |
C16H20O9 |
|---|---|
分子量 |
356.32 g/mol |
IUPAC名 |
(2S,3S,6S)-3,4,5-trihydroxy-6-(4-propoxycarbonylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20O9/c1-2-7-23-15(22)8-3-5-9(6-4-8)24-16-12(19)10(17)11(18)13(25-16)14(20)21/h3-6,10-13,16-19H,2,7H2,1H3,(H,20,21)/t10?,11-,12?,13-,16+/m0/s1 |
InChIキー |
HVFINIMQRFKIPD-RGESMDCXSA-N |
異性体SMILES |
CCCOC(=O)C1=CC=C(C=C1)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O |
正規SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


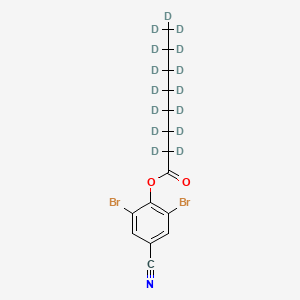


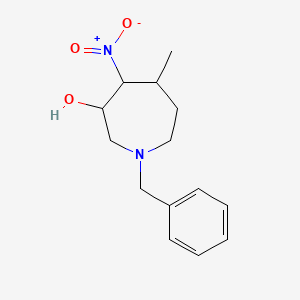
![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)
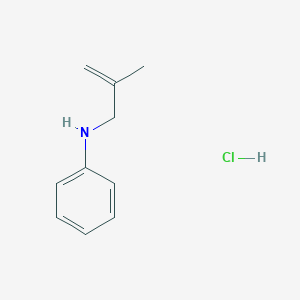
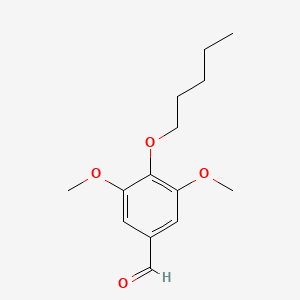
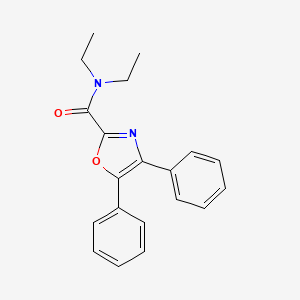
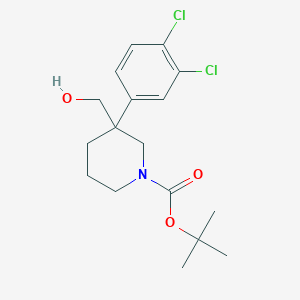
![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)

